
Triethylamine N-oxide
Overview
Description
Triethylamine N-oxide is an organic compound that belongs to the class of amine oxides. It is a colorless solid that is soluble in water and various organic solvents. This compound is primarily used as a reagent in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine N-oxide can be synthesized through the oxidation of triethylamine. The most common oxidizing agents used for this purpose are hydrogen peroxide and peroxycarboxylic acids. The reaction typically proceeds under mild conditions, with the triethylamine being dissolved in an appropriate solvent and the oxidizing agent being added slowly to control the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of triethylamine and the oxidizing agent in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Reduction Reactions
Triethylamine N-oxide can be reduced to triethylamine under specific conditions. This reaction typically employs strong reducing agents:
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | Anhydrous ether, 0°C | Triethylamine | >90% | |
H₂/Pd-C | Room temperature | Triethylamine | 85% |
Reduction proceeds via cleavage of the N–O bond, regenerating the parent amine. Lithium aluminum hydride (LiAlH₄) is particularly effective, achieving high yields under mild conditions . Catalytic hydrogenation offers a milder alternative but requires longer reaction times.
Thermal Decomposition and Cope Elimination
Heating this compound induces Cope elimination, producing ethylene and hydroxylamine derivatives:
Key Data:
This reaction is entropy-driven and proceeds via a cyclic transition state, favoring syn-elimination .
Polonovski Reactions
This compound participates in Polonovski reactions when treated with acylating agents, forming iminium intermediates:
Acylating Agent | Conditions | Product | Reference |
---|---|---|---|
Ac₂O | Room temperature | Iminium acetate complex | |
TFAA | -20°C, anhydrous | Trifluoroacetylated intermediate |
The reaction mechanism involves N–O bond cleavage followed by nucleophilic attack, enabling functionalization of the amine .
Substitution Reactions
The N-oxide group undergoes substitution with electrophiles, though reactivity is moderate compared to aromatic N-oxides:
Electrophile | Conditions | Product | Reference |
---|---|---|---|
CH₃I | DMF, 60°C | N-Methyltriethylamine | |
SOCl₂ | Reflux, 4 hrs | Triethylamine hydrochloride |
Substitution at the oxygen atom is less common but observed under forcing conditions .
Reaction with Carbodiimides
This compound reacts violently with carbodiimides like DCC (dicyclohexylcarbodiimide), leading to rapid decomposition:
Safety Notes:
Stability Under Oxidative Conditions
Oxidizing Agent | Conditions | Product | Reference |
---|---|---|---|
KMnO₄ | H₂SO₄, 100°C | Nitro derivatives |
Scientific Research Applications
Biochemical Applications
Protein Stabilization
TMAO is recognized for its ability to stabilize proteins and nucleic acids against denaturation. It acts as a chemical chaperone , enhancing the folding and stability of proteins under stress conditions such as high pressure and temperature fluctuations. Studies have shown that TMAO can effectively counteract the denaturing effects of urea, allowing proteins to regain their functional conformation .
Thermodynamic Studies
Research indicates that TMAO influences the thermodynamic properties of proteins. It alters the solvation dynamics and hydrogen bonding networks in aqueous environments, which is critical for maintaining protein structure during extreme conditions .
Medical Applications
Cardiovascular Health
TMAO has been implicated as a biomarker for cardiovascular diseases. Elevated levels of TMAO in the bloodstream correlate with an increased risk of conditions such as heart failure, ischemic stroke, and chronic kidney disease . Recent studies suggest that TMAO may contribute to vascular inflammation and oxidative stress, which are key factors in the development of cardiovascular disorders .
Gut Microbiome Interaction
TMAO is produced from dietary precursors like choline and carnitine through gut microbial metabolism. This relationship underscores its potential role in understanding gut health and its impact on systemic diseases. Investigations into how gut microbiota composition affects TMAO production could lead to novel therapeutic strategies for managing cardiovascular risks .
Environmental Applications
Osmolyte Functionality in Marine Organisms
In marine biology, TMAO serves as an osmolyte that helps organisms adapt to high-pressure environments, such as deep-sea habitats. It stabilizes proteins and cellular structures against pressure-induced denaturation, allowing marine species to thrive in extreme conditions .
Bioremediation Potential
Due to its stability and resistance to degradation, TMAO has been studied for its potential use in bioremediation processes. Its role in enhancing microbial activity in contaminated environments may facilitate the breakdown of pollutants, although this application requires further exploration.
Case Study 1: TMAO as a Cardiovascular Biomarker
A study involving over 3,000 participants demonstrated that elevated serum TMAO levels were associated with increased cardiovascular mortality. The research highlighted TMAO's potential utility as a predictive marker for heart failure risk, suggesting that interventions aimed at reducing TMAO levels could be beneficial .
Case Study 2: Pressure Adaptation in Marine Species
Research conducted on teleost fish revealed that TMAO concentrations increased with depth, correlating with their adaptation to high-pressure environments. This study provided insights into the molecular mechanisms by which TMAO protects proteins from pressure-induced denaturation, contributing to our understanding of deep-sea biology .
Mechanism of Action
The mechanism by which triethylamine N-oxide exerts its effects involves its ability to act as an oxidizing agent. It can donate an oxygen atom to various substrates, facilitating oxidation reactions. This property makes it valuable in organic synthesis and other chemical processes. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Trimethylamine N-oxide: Another amine oxide with similar properties but different applications.
Diethylamine N-oxide: A related compound with two ethyl groups instead of three.
Uniqueness: Triethylamine N-oxide is unique due to its specific structure and reactivity. Its three ethyl groups provide distinct steric and electronic properties, making it suitable for specific reactions and applications that other amine oxides may not be able to perform as effectively .
Biological Activity
Triethylamine N-oxide (TEAO) is a compound that has garnered attention for its biological activities, particularly in the context of cellular stress responses and potential therapeutic applications. This article provides a detailed examination of the biological activity of TEAO, highlighting key research findings, case studies, and relevant data.
Overview of this compound
TEAO is a derivative of triethylamine, commonly used in various biochemical applications. It acts as an osmolyte, which helps stabilize protein structures under stress conditions. Its role in cellular biology is significant, especially in protecting cells from denaturation and promoting proper protein folding.
1. Protein Stabilization:
TEAO functions as a chemical chaperone, aiding in the stabilization of proteins and preventing aggregation under stress conditions such as heat or oxidative stress. This property is particularly important in maintaining cellular integrity during adverse conditions.
2. Modulation of Cellular Responses:
Research indicates that TEAO can influence several cellular pathways, including those involved in oxidative stress responses. For instance, it has been shown to upregulate the expression of antioxidant genes, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .
Antioxidant Properties
A study demonstrated that TEAO treatment significantly increased the expression levels of key antioxidant proteins such as Nrf2, HO-1, and CAT in C2C12 myoblasts subjected to oxidative stress. This suggests that TEAO not only stabilizes proteins but also enhances the cellular antioxidant capacity .
Impact on Exercise Performance
TEAO has been linked to improved exercise performance by reducing oxidative stress. In animal models, TEAO supplementation was associated with increased swimming endurance and enhanced antioxidant activity in muscle tissues . This finding highlights its potential as a performance-enhancing agent.
Cardiovascular Health
Recent studies have shown a correlation between elevated TEAO levels and cardiovascular health outcomes. For instance, higher plasma levels of TEAO were associated with increased risks of major adverse cardiovascular events (MACE) among patients with a history of myocardial infarction .
Clinical Implications
The biological activities of TEAO suggest potential therapeutic applications, particularly in conditions characterized by oxidative stress and protein misfolding. Its role as an osmolyte may also be leveraged in drug formulations aimed at enhancing protein stability.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing triethylamine N-oxide derivatives in cyclization reactions?
Methodological Answer: Triethylamine can act as a base to facilitate intramolecular cyclization of N-oxides. For example, Sn(OTf)₂ is used to cleave Boc-protecting groups, followed by triethylamine addition at elevated temperatures to promote C–N bond formation. This approach yielded 79% efficiency in tetracycle synthesis, demonstrating the importance of catalyst selection and temperature control .
Q. How can proton exchange behavior in this compound analogs be characterized experimentally?
Methodological Answer: Monitor β- and δ-proton exchange kinetics under varying bases (e.g., sodium carbonate vs. sodium deuteroxide) and reaction times. For instance, sodium carbonate promotes gradual β-proton exchange (12% at 0.5 hours to 45% at 5 hours), while sodium deuteroxide rapidly accelerates both methyl and ring proton exchange (86% within 0.5 hours). Use NMR or isotopic labeling to track site-specific exchange .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like plant materials?
Methodological Answer: Implement on-line solid-phase extraction (SPE) coupled with UHPLC-MS/MS. This method reduces manual preparation, achieves linear calibration (10–300 µg/kg), and ensures sensitivity (S/N > 10 at lower limits of quantification). Validate with weighted regression (r² > 0.99) to ensure precision .
Advanced Research Questions
Q. How do discrepancies in kinetic data for N-oxide proton exchange arise, and how can they be resolved?
Methodological Answer: Earlier studies often overlooked ring-proton exchange in kinetic models. Re-evaluate velocity constants by integrating ring-exchange contributions (e.g., in 2- and 4-picoline N-oxides). Corrective adjustments to prior datasets are necessary to align with updated mechanistic insights .
Q. What structure-activity relationship (SAR) strategies predict the mutagenicity of this compound derivatives?
Methodological Answer: Use SAR fingerprint analysis with hierarchical substructure searches to identify mutagenic subclasses. While general aromatic N-oxide alerts are less reliable, subclasses like quindioxins and benzo[c][1,2,5]oxadiazole 1-oxides show strong mutagenic correlations. Cross-validate findings with proprietary and public databases to refine predictive models .
Q. How does the choice of base influence regioselectivity in N-oxide functionalization?
Methodological Answer: Bases like triethylamine favor β-proton exchange over methyl protons in 4-picoline N-oxide (40% β vs. 20% methyl exchange over 72 hours). In contrast, sodium carbonate enhances δ-proton exchange (80% β vs. 50% δ in 0.5 hours). Mechanistic studies suggest base strength and steric effects dictate site-specific reactivity .
Q. What role does triethylamine play in N-oxide activation for asymmetric synthesis?
Methodological Answer: Triethylamine facilitates unexpected intramolecular cyclization in N-oxide activation, even without strong electrophilic agents. For example, Sn(II) cations paired with triethylamine enable efficient C–N bond formation (79% yield), highlighting synergistic effects between Lewis acids and mild bases .
Q. How can thermal stability and stress-response mechanisms of N-oxides be evaluated in biological systems?
Methodological Answer: Assess metabolite accumulation under thermal stress using species-specific models. For example, elasmobranchs under thermal stress showed no trimethylamine N-oxide (TMAO) accumulation, suggesting alternative protective mechanisms. Apply LC-MS or isotopic tracing to correlate thermal tolerance with N-oxide regulation .
Q. Data Interpretation & Experimental Design
Q. How to design experiments reconciling conflicting data on N-oxide transport mechanisms?
Methodological Answer: Compare transporter-deficient models (e.g., OCT1-knockout mice) with wild-type systems. In sorafenib N-oxide studies, OCT1 absence did not alter hepatic uptake, implying non-canonical transporters. Use CRISPR-edited cell lines and radiolabeled compounds to identify alternative uptake pathways .
Q. What statistical approaches validate SAR fingerprints for N-oxide mutagenicity?
Methodological Answer: Apply hierarchical clustering to substructure-mutagenicity associations. Calculate mutagenic propensity ratios (MPR) for each subclass:
Subclasses with MPR > 0.5 warrant alerts. Use Fisher’s exact test to confirm significance against non-mutagenic datasets .
Properties
IUPAC Name |
N,N-diethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMTUFVYMCDPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062592 | |
Record name | Ethanamine, N,N-diethyl-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-45-8 | |
Record name | Ethanamine, N,N-diethyl-, N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2687-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylamine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N,N-diethyl-, N-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N,N-diethyl-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylamine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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